molecular formula C11H20O2 B1339943 Ethyl cycloheptylacetate CAS No. 80246-70-4

Ethyl cycloheptylacetate

Cat. No. B1339943
CAS RN: 80246-70-4
M. Wt: 184.27 g/mol
InChI Key: WBZGWMNNCXEKSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several papers describe the synthesis of cycloheptane derivatives through nickel-catalyzed cocyclization reactions. For instance, ethyl cyclopropylideneacetate is used as a starting material in a [3 + 2 + 2] cocyclization with terminal alkynes to produce cycloheptadiene derivatives in the presence of a nickel catalyst formed from Ni(cod)2 and PPh3 . Additionally, a similar nickel-catalyzed [3 + 2 + 2] cycloaddition is performed with heteroatom-substituted alkynes and 1,3-diynes, leading to the selective synthesis of heteroatom-substituted cycloheptadiene compounds . A [4+3] cycloaddition reaction is also reported, using ethyl cyclopropylideneacetate and 1,3-dienes to synthesize cycloheptene derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized cycloheptane derivatives are determined by the nature of the starting materials and the specific cocyclization or cycloaddition reactions they undergo. The introduction of electron-withdrawing groups, heteroatoms, or other substituents influences the reactivity and the resulting molecular structure of the cycloheptane derivatives .

Chemical Reactions Analysis

The papers describe various chemical reactions involving cycloheptane derivatives. For example, Schiff bases derived from ethyl 2-(2-aminoanilino)cyclohepta[b]pyrrole-3-carboxylate undergo cyclization and cycloaddition reactions to yield complex structures such as benzimidazoles and benzodiazepines . The reactivity of these compounds is further explored through reactions with iron(III) chloride, Pd–C, and dimethyl acetylenedicarboxylate (DMAD) .

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl cycloheptylacetate are not directly discussed, the properties of related cycloheptane derivatives can be inferred. The presence of electron-withdrawing groups, heteroatoms, and other substituents in these molecules would affect their boiling points, solubility, stability, and reactivity. The high selectivity and yields reported in the synthesis of these compounds suggest that the physical and chemical properties are favorable for their isolation and purification .

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl cycloheptylacetate's relevance is closely tied to the synthesis and functionalization of cycloheptene derivatives, a class of compounds with significant synthetic utility. For instance, nickel-catalyzed [4+3] cycloaddition reactions involving ethyl cyclopropylideneacetate with 1,3-dienes have been explored to provide new methods for synthesizing cycloheptene derivatives. These reactions highlight a mechanism that could be applicable to Ethyl cycloheptylacetate derivatives for generating complex cyclic structures, underscoring its potential in synthetic organic chemistry (Saito & Takeuchi, 2007).

Bioactive Compound Isolation

In the realm of natural product research, the structure of Ethyl cycloheptylacetate hints at its potential for modification into bioactive compounds. Research on mollusks from the Arabian Sea has led to the isolation of compounds with antioxidant and anti-inflammatory activities. While not directly involving Ethyl cycloheptylacetate, this work illustrates the importance of structural analogs in discovering new bioactive molecules with potential therapeutic applications (Chakraborty & Joy, 2019).

Catalytic Processes

Research into nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and alkynes has been pivotal in synthesizing cycloheptadiene derivatives. This catalytic process highlights the potential of Ethyl cycloheptylacetate in facilitating the construction of seven-membered rings, which are core structures in many natural and synthetic compounds of interest (Saito, Masuda, & Komagawa, 2004).

Safety And Hazards

Based on the available data, the classification criteria for hazards are not met for Ethyl cycloheptylacetate . In case of eye contact, skin contact, inhalation, or ingestion, immediate medical attention is advised . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 2-cycloheptylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZGWMNNCXEKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558889
Record name Ethyl cycloheptylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cycloheptylacetate

CAS RN

80246-70-4
Record name Ethyl cycloheptylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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